molecular formula C15H24N2O3S2 B6716716 N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide

N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide

Cat. No.: B6716716
M. Wt: 344.5 g/mol
InChI Key: PIROAHYONGCJJW-UHFFFAOYSA-N
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Description

N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide is a synthetic organic compound that features a thiophene ring substituted with an ethylsulfonyl group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Thiophene Derivative Formation: The thiophene ring is functionalized with an ethylsulfonyl group through a sulfonation reaction.

    Azepane Ring Formation: The azepane ring is synthesized separately, often starting from a suitable amine precursor.

    Coupling Reaction: The thiophene derivative and the azepane ring are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, while the azepane ring can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiophene and azepane rings, along with the ethylsulfonyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-3-22(19,20)14-9-8-13(21-14)11-16-15(18)17-10-6-4-5-7-12(17)2/h8-9,12H,3-7,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIROAHYONGCJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(S1)CNC(=O)N2CCCCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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